Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate (hereafter referred to as Compound A) is a pyrrolidine-based intermediate featuring a tert-butyl carbamate group and a 4-fluorophenylsulfanyl substituent. This compound serves as a key precursor in medicinal chemistry, particularly for synthesizing arylsulfone or sulfonamide derivatives through oxidation or functionalization reactions.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONQZUUQXPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate
The synthesis begins with the protection of pyrrolidine’s amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is prepared via Boc protection of (R)-3-hydroxypyrrolidine in dichloromethane (DCM) with triethylamine (TEA), yielding the intermediate in >95% purity.
Mesylation of the Hydroxyl Group
The hydroxyl group at the 3-position is converted to a mesylate (OMs) to enhance leaving group ability. Methanesulfonyl chloride (MsCl) is added to a cooled (−10°C) solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate and TEA in DCM. After stirring at room temperature, the mesylated product is isolated in near-quantitative yield (98–100%).
Table 1: Mesylation Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| MsCl, TEA | DCM | 0°C → RT | 98% | |
| MsCl, TEA, toluene | Toluene | −20°C → RT | 92% |
Thiolation with 4-Fluorothiophenol
The mesylated intermediate undergoes nucleophilic substitution with 4-fluorothiophenol. In a representative procedure, the mesylate is reacted with 4-fluorothiophenol (1.2 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h. The product is purified via silica gel chromatography, yielding tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate in 65–75% yield.
Key Observations :
- Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing the thiolate ion.
- Elevated temperatures (80–100°C) are critical for complete conversion.
Direct C–S Cross-Coupling via Metal Catalysis
Preparation of Tert-Butyl 3-Bromopyrrolidine-1-carboxylate
A halogenated precursor is synthesized by brominating tert-butyl 3-hydroxypyrrolidine-1-carboxylate using PBr₃ in acetonitrile at 0°C. The brominated product is isolated in 85% yield and used directly in coupling reactions.
Copper-Catalyzed Ullmann Coupling
A mixture of tert-butyl 3-bromopyrrolidine-1-carboxylate (1.0 equiv), 4-fluorothiophenol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 h under nitrogen. The product is obtained in 58% yield after extraction and purification.
Table 2: Ullmann Coupling Optimization
| Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMSO | 110°C | 58% | |
| CuBr/neocuproine | Toluene | 100°C | 42% |
Palladium-Mediated Coupling
Palladium catalysts, such as Pd₂(dba)₃ with Xantphos, enable coupling under milder conditions (80°C, 12 h) but require higher catalyst loadings (5 mol%). Yields remain moderate (50–60%) due to competing side reactions.
Ring-Closing Metathesis Approach
Synthesis of Linear Precursor
A diene precursor, tert-butyl 3-allyl-4-(4-fluorophenylsulfanyl)but-3-enoate, is prepared via allylation of tert-butyl 4-mercaptobut-2-enoate with 4-fluoroiodobenzene under Heck conditions.
Metathesis Cyclization
Using Grubbs second-generation catalyst (5 mol%), the diene undergoes ring-closing metathesis in DCM at 40°C for 6 h. The pyrrolidine ring forms in 70% yield, with the tert-butyl group intact.
Advantages :
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 60–70% | Low | High |
| Ullmann Coupling | 2 | 50–60% | Medium | Moderate |
| Ring-Closing Metathesis | 2 | 65–70% | High | Low |
Challenges and Optimization Strategies
Stereochemical Control
Racemization at the pyrrolidine 3-position occurs during mesylation and substitution. Using chiral auxiliaries or enzymatic resolution improves enantiomeric excess (ee >90%).
Functional Group Compatibility
The Boc group remains stable under basic and thermal conditions but may degrade in strong acids. Alternative protecting groups (e.g., Fmoc) are less effective for this substrate.
Solvent and Base Selection
- DMF vs. DMSO : DMSO increases reaction rates but complicates purification.
- K₂CO₃ vs. Cs₂CO₃ : Cs₂CO₃ improves yields in Ullmann couplings but raises costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorophenylthio group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylthio group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
The electronic and steric properties of Compound A are influenced by the 4-fluorophenyl group. Comparisons with similar derivatives highlight the impact of substituent position and identity:
Key Observations :
Oxidation State: Sulfanyl vs. Sulfonyl Derivatives
Compound A can be oxidized to its sulfone counterpart, tert-butyl 3-[(4-fluorophenyl)sulfonyl]pyrrolidine-1-carboxylate (IIh), using meta-chloroperbenzoic acid (m-CPBA) . Sulfones (R-SO2-) are more polar and stable than sulfides (R-S-), influencing solubility and biological activity:
| Property | Sulfanyl (Compound A) | Sulfonyl (IIh) |
|---|---|---|
| Oxidation State | S⁰ | S⁴⁺ |
| Polarity | Moderate | High |
| Reactivity | Prone to oxidation | Less reactive |
| Applications | Intermediate for sulfones | Direct use in drug design |
Sulfonyl derivatives like IIh are critical in drug discovery due to their enhanced metabolic stability and hydrogen-bonding capacity .
Pyrrolidine Ring Modifications
Variations in the pyrrolidine scaffold further diversify functionality:
Notable Differences:
Brominated Analogues
Bromophenyl derivatives (e.g., QM-1207, QW-2179) feature bromine as a leaving group, enabling cross-coupling reactions like Suzuki-Miyaura:
| Compound (CAS) | Bromine Position | Purity (%) | Application Example |
|---|---|---|---|
| QM-1207 (1467060-28-1) | 4-Bromo | 97 | Palladium-catalyzed couplings |
| QW-2179 (1189154-01-5) | 4-Bromo (R-config) | 96 | Chiral building blocks |
Research Implications
The structural versatility of Compound A and its analogues underscores their utility in drug discovery:
- Synthetic Flexibility : The tert-butyl carbamate group facilitates easy deprotection for further functionalization .
- Diverse Reactivity : Sulfanyl groups enable oxidation to sulfones, while brominated analogues participate in cross-coupling .
- Structure-Activity Relationships (SAR) : Substituent variations on the aryl or pyrrolidine ring allow fine-tuning of physicochemical properties (e.g., logP, solubility) for target-specific optimization.
Biological Activity
Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate, also known by its IUPAC name (S)-tert-butyl 3-[(4-fluorophenyl)sulfonyl]pyrrolidine-1-carboxylate, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes findings from recent studies, detailing the compound's properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀FNO₄S
- Molecular Weight : 329.39 g/mol
- CAS Number : 1289585-25-6
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butyl group and a sulfonyl group attached to a fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to altered metabolic profiles in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Antimicrobial Studies
Recent research has indicated that this compound demonstrates significant antimicrobial activity. A study comparing various derivatives showed that compounds with similar structures had Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of this compound demonstrated that at concentrations above 50 µM, the compound significantly inhibited bacterial growth by approximately 50% .
- Case Study on Enzyme Interaction : Another study focused on the interaction of this compound with specific metabolic enzymes, revealing that it downregulates key enzymes involved in bacterial metabolism, which could explain its antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
